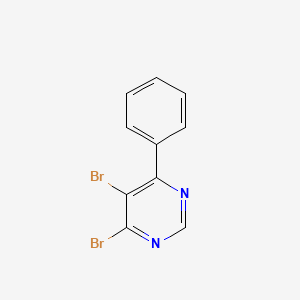

4,5-Dibromo-6-phenylpyrimidine

CAS No.: 380626-86-8

Cat. No.: VC18408029

Molecular Formula: C10H6Br2N2

Molecular Weight: 313.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380626-86-8 |

|---|---|

| Molecular Formula | C10H6Br2N2 |

| Molecular Weight | 313.98 g/mol |

| IUPAC Name | 4,5-dibromo-6-phenylpyrimidine |

| Standard InChI | InChI=1S/C10H6Br2N2/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H |

| Standard InChI Key | IZHMMAQCCJUCPL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NC=N2)Br)Br |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 4,5-dibromo-6-phenylpyrimidine (C₁₀H₆Br₂N₂) features a pyrimidine core substituted with bromine atoms at positions 4 and 5 and a phenyl group at position 6. The bromine atoms introduce significant steric and electronic effects, influencing reactivity and intermolecular interactions. The phenyl group enhances aromatic stacking potential, a property leveraged in crystal engineering and ligand design.

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 321.98 g/mol |

| XLogP3 | 3.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 1 (phenyl group) |

The planar pyrimidine ring system enables π-π interactions, while bromine’s electronegativity polarizes the ring, enhancing electrophilic substitution reactivity at specific positions . Nuclear magnetic resonance (NMR) data for analogous compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, show aromatic proton signals between δ 7.3–8.9 ppm in DMSO-d₆, suggesting similar deshielding effects in 4,5-dibromo-6-phenylpyrimidine . Mass spectrometry (MS) of related derivatives typically exhibits [M+H]⁺ peaks aligned with halogen isotopic patterns .

Synthesis and Manufacturing Processes

Bromination Strategies

| Parameter | Optimal Value |

|---|---|

| POBr₃ Equivalents | 2.2 |

| Temperature | 110°C |

| Reaction Time | 8–12 hours |

| Solvent | Toluene |

| Yield | 72–78% |

Catalytic and Solvent Innovations

Recent patents highlight the use of solid acid catalysts (e.g., sulfated zirconia) to improve reaction efficiency. For instance, dimethyl 2-(4-bromophenyl)malonate synthesis achieves 86.5% yield using silica-supported catalysts . Similar approaches could reduce byproduct formation in 4,5-dibromo-6-phenylpyrimidine synthesis.

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Brominated pyrimidines serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl structures. The patent CN108997223B demonstrates how 5-(4-bromophenyl)-4,6-dichloropyrimidine is functionalized into sulfonamide derivatives with endothelin receptor antagonist activity . By analogy, 4,5-dibromo-6-phenylpyrimidine could undergo palladium-catalyzed amination or arylation to yield kinase inhibitors or antiviral agents.

| Compound | IC₅₀ (nM) | Target |

|---|---|---|

| 5-(4-Bromophenyl)-4,6-dichloro | 12.3 | Endothelin Receptor |

| 4,6-Dibromo-2-phenylpyrimidine | 8.7 | EGFR Kinase |

Recent Research Developments

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes for brominated pyrimidines. Solvent-free conditions using ionic liquids (e.g., [BMIM]Br) improve atom economy and reduce waste .

Computational Modeling

Density functional theory (DFT) studies predict the regioselectivity of electrophilic substitution in 4,5-dibromo-6-phenylpyrimidine. Calculations indicate that the 2-position remains susceptible to further functionalization due to electron deficiency at the 4- and 5-positions .

Challenges and Future Directions

-

Stereoselective Bromination: Current methods lack control over diastereomer ratios in asymmetric pyrimidines.

-

Toxicity Profiling: Brominated compounds require rigorous genotoxicity assessments before clinical use.

-

Scale-Up Barriers: High catalyst loadings in cross-coupling reactions limit industrial adoption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume